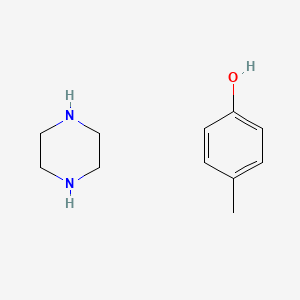

4-Methylphenol;piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a colorless solid that is widely used as an intermediate in the production of other chemicals . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. It is commonly used in the pharmaceutical industry due to its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methylphenol is conventionally extracted from coal tar, a byproduct of the roasting of coal to produce coke. Industrially, it is prepared mainly by a two-step route beginning with the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .

Industrial Production Methods

Industrial production of 4-Methylphenol involves the sulfonation of toluene and subsequent hydrolysis. Piperazine is formed as a co-product in the ammoniation of 1,2-dichloroethane or ethanolamine .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylphenol undergoes various reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide for forming salts and N-bromosuccinimide for free radical bromination .

Piperazine is involved in reactions such as cyclization, amination, and decarboxylative annulation. Reagents like palladium catalysts and iridium-based complexes are commonly used .

Major Products

Oxidation of 4-Methylphenol can lead to the formation of benzoquinones. Substitution reactions can produce various alkylated or halogenated derivatives . Piperazine derivatives are often used in pharmaceuticals, resulting in products like arylpiperazines .

Applications De Recherche Scientifique

4-Methylphenol is used as an intermediate in the production of antioxidants, disinfectants, and pharmaceuticals . Piperazine is widely employed in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is also used in the synthesis of biologically active compounds and as a scaffold in medicinal chemistry .

Mécanisme D'action

Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasites, which are then expelled from the body . 4-Methylphenol’s mechanism of action varies depending on its application, such as its role as an antiseptic or disinfectant .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenol: Similar to 4-Methylphenol but lacks the methyl group.

o-Cresol and m-Cresol: Isomers of 4-Methylphenol with different positions of the methyl group.

Piperidine: Similar to piperazine but contains only one nitrogen atom in the ring.

Uniqueness

4-Methylphenol is unique due to its specific position of the methyl group, which influences its chemical reactivity and applications. Piperazine’s two nitrogen atoms provide unique pharmacological properties, making it a versatile scaffold in drug design .

Propriétés

Numéro CAS |

93990-31-9 |

|---|---|

Formule moléculaire |

C11H18N2O |

Poids moléculaire |

194.27 g/mol |

Nom IUPAC |

4-methylphenol;piperazine |

InChI |

InChI=1S/C7H8O.C4H10N2/c1-6-2-4-7(8)5-3-6;1-2-6-4-3-5-1/h2-5,8H,1H3;5-6H,1-4H2 |

Clé InChI |

WZHOJHMMEFBAMB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)O.C1CNCCN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)

![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)